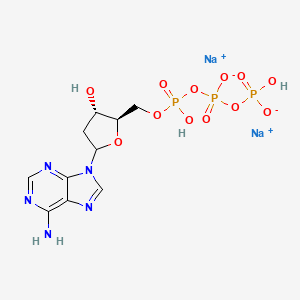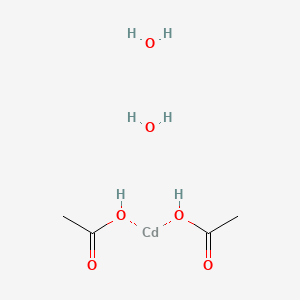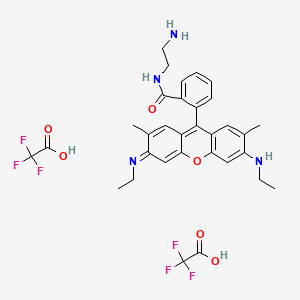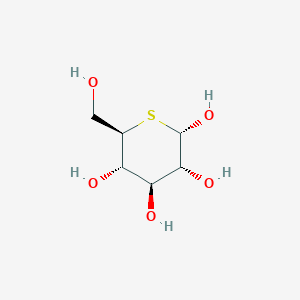![molecular formula C24H21ClN4O3S B12058083 (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a methoxyphenoxy group, a phenyl group, a triazole ring, and an oxime group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the phenyl and methoxyphenoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the oxime group: This step involves the reaction of a ketone intermediate with hydroxylamine under acidic or basic conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
化学反应分析
Types of Reactions
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime can undergo a variety of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The triazole ring can participate in various coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common catalysts include palladium complexes, copper iodide, and nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitroso or nitrate derivatives, while reduction can yield amines.
科学研究应用
Chemistry
In chemistry, (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activity. The presence of the triazole ring and oxime group suggests that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
作用机制
The mechanism of action of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and oxime group are key functional groups that may interact with these targets, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and target.
相似化合物的比较
Similar Compounds
(1E)-1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)ethanone oxime: Lacks the methoxyphenoxy group.
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone: Lacks the oxime group.
(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol: Contains an alcohol group instead of the oxime group.
Uniqueness
The uniqueness of (1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the oxime group, in particular, adds to its versatility and potential biological activity.
属性
分子式 |
C24H21ClN4O3S |
|---|---|
分子量 |
481.0 g/mol |
IUPAC 名称 |
(NE)-N-[1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C24H21ClN4O3S/c1-31-20-11-13-21(14-12-20)32-15-23-26-27-24(29(23)19-5-3-2-4-6-19)33-16-22(28-30)17-7-9-18(25)10-8-17/h2-14,30H,15-16H2,1H3/b28-22- |
InChI 键 |
XEERREQJTFXWSO-SLMZUGIISA-N |
手性 SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SC/C(=N/O)/C4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=NO)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)





